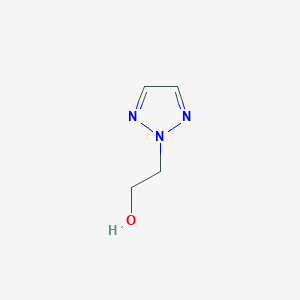

2H-1,2,3-Triazole-2-éthanol

Vue d'ensemble

Description

2H-1,2,3-Triazole-2-ethanol is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Applications De Recherche Scientifique

2H-1,2,3-Triazole-2-ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Acts as a ligand in coordination chemistry and can bind to metal ions.

Medicine: Exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Industry: Used in the production of agrochemicals and materials with specific properties

Mécanisme D'action

Target of Action

The primary targets of 2H-1,2,3-Triazole-2-ethanol are likely to be biomolecular targets . The 1,2,3-triazole ring is known for its ability to form hydrogen bonding and bipolar interactions, which allows it to interact with these targets . This interaction can lead to various biological activities, including antiviral activity .

Mode of Action

The mode of action of 2H-1,2,3-Triazole-2-ethanol involves its interaction with its biomolecular targets. The 1,2,3-triazole ring is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with its targets . This interaction can lead to changes in the function of the targets, resulting in the observed biological activities.

Biochemical Pathways

It is known that 1,2,3-triazoles can have a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . Therefore, it is likely that multiple pathways are affected by this compound.

Pharmacokinetics

The 1,2,3-triazole ring is known for its stability in both acidic and basic conditions , which suggests that it may have good bioavailability. Additionally, the ability of the 1,2,3-triazole ring to form hydrogen bonds and bipolar interactions could potentially enhance its absorption and distribution within the body .

Result of Action

The result of the action of 2H-1,2,3-Triazole-2-ethanol is likely to be dependent on the specific targets and pathways it affects. Given its potential antiviral activity , it may inhibit the replication cycle of viruses, allowing the body to eliminate them more easily. Additionally, if it interacts with targets involved in inflammation or platelet aggregation, it could potentially have anti-inflammatory or antiplatelet effects .

Action Environment

The action of 2H-1,2,3-Triazole-2-ethanol can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability of the 1,2,3-triazole ring and its ability to interact with its targets . Additionally, factors such as temperature and the presence of other substances could potentially influence its efficacy and stability.

Analyse Biochimique

Biochemical Properties

2H-1,2,3-Triazole-2-ethanol, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The 1,2,3-triazole ring interacts with the amino acids present in the active site of various enzymes and receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction .

Cellular Effects

These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The rate of inhibition reveals that the activity of the compounds is relatively better when electron donating groups are introduced at specific positions of the benzene ring connected to the amide bond .

Temporal Effects in Laboratory Settings

It is known that triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature , suggesting that 2H-1,2,3-Triazole-2-ethanol may exhibit similar stability.

Metabolic Pathways

Given the broad range of biological activities of triazoles, it is likely that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazole-2-ethanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions .

Industrial Production Methods: Industrial production of 2H-1,2,3-Triazole-2-ethanol can be achieved through continuous flow processes that optimize reaction conditions for large-scale synthesis. These methods often employ green chemistry principles, such as using non-toxic solvents and minimizing waste .

Analyse Des Réactions Chimiques

Types of Reactions: 2H-1,2,3-Triazole-2-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives

Comparaison Avec Des Composés Similaires

1H-1,2,3-Triazole: Another isomer with similar biological activities but different chemical properties.

1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole and itraconazole.

Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals

Uniqueness: 2H-1,2,3-Triazole-2-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Activité Biologique

2H-1,2,3-Triazole-2-ethanol is a compound within the triazole family known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of 2H-1,2,3-Triazole-2-ethanol

The compound is characterized by its stable triazole ring structure, which is resistant to hydrolysis and enzymatic degradation. This stability allows it to interact with various biological targets, including enzymes and receptors, leading to a wide range of pharmacological effects such as antimicrobial, antifungal, anticancer, and anti-inflammatory activities .

Biomolecular Targets:

The primary targets of 2H-1,2,3-triazole-2-ethanol include various enzymes and receptors involved in critical biochemical pathways. Its interaction with these biomolecules can influence cellular processes such as signaling pathways and gene expression.

Mode of Action:

The compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways.

- Receptor Binding: The compound may act as a ligand for specific receptors, altering cellular responses .

Pharmacokinetics:

The pharmacokinetic profile of 2H-1,2,3-triazole-2-ethanol indicates good stability under varying pH conditions and resistance to oxidative stress. This property enhances its potential as a therapeutic agent.

Antimicrobial and Antifungal Properties

Research has demonstrated that 2H-1,2,3-triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

- Case Study: A study evaluated the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of 2H-1,2,3-triazole derivatives has been explored through various studies:

- Case Study: A recent study synthesized several triazole derivatives and assessed their cytotoxicity against cancer cell lines. One derivative showed an IC50 value of 0.8 μM against a resistant strain of cancer cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties:

- Research Findings: In vitro studies revealed that certain derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages .

Table 1: Biological Activities of 2H-1,2,3-Triazole Derivatives

Synthesis and Research Applications

The synthesis of 2H-1,2,3-triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (click chemistry), which allows for the efficient formation of the triazole ring under mild conditions. This synthetic versatility has led to the development of numerous derivatives with enhanced biological activities.

Propriétés

IUPAC Name |

2-(triazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZSPTGFCIPYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435549 | |

| Record name | 2H-1,2,3-Triazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146984-27-2 | |

| Record name | 2H-1,2,3-Triazole-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.